molecular formula C10H9FO3 B3027198 2-Cyclopropoxy-4-fluorobenzoic acid CAS No. 1243377-98-1

2-Cyclopropoxy-4-fluorobenzoic acid

Cat. No.: B3027198
CAS No.: 1243377-98-1
M. Wt: 196.17 g/mol
InChI Key: MXQOWOFMKVWNCB-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluorobenzoic acid is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. This compound integrates a benzoic acid core with a cyclopropyl ether and a fluorine substituent, a combination designed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. It serves as a versatile synthetic intermediate for the preparation of more complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs). Fluorinated benzoic acid derivatives are widely recognized as crucial precursors in synthesizing various therapeutic agents. For instance, similar structures are utilized as key intermediates in developing kinase inhibitors and modulators of sodium channels for treating pain and other neurological disorders . The specific substitution pattern on the benzene ring makes this compound a valuable scaffold for constructing potential protease-activated receptor-1 (PAR-1) antagonists and G-Protein Coupled Receptor (GPCR) ligands, which are important targets in thrombolytic and anticancer research . Researchers can employ this compound in cross-coupling reactions, amide bond formations, and as a starting material for generating diverse chemical libraries for high-throughput screening. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for proper handling and storage guidelines before use.

Properties

IUPAC Name

2-cyclopropyloxy-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQOWOFMKVWNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a fluoride source like potassium fluoride (KF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acids with different functional groups.

    Esterification: Esters of this compound.

    Reduction: 2-Cyclopropoxy-4-fluorobenzyl alcohol.

Scientific Research Applications

Organic Synthesis

2-Cyclopropoxy-4-fluorobenzoic acid is widely used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

  • Reagent in Reactions : It serves as a reagent in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is crucial for developing pharmaceutical compounds and other organic materials.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets effectively.

  • Potential Drug Development : Research indicates that derivatives of this compound may exhibit activity against specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at treating conditions like hypercholesterolemia .

Biochemical Studies

In biochemical research, this compound has been employed to investigate enzyme interactions and metabolic pathways.

  • Enzyme Interaction Studies : Studies have shown that this compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. This property is particularly useful in understanding disease mechanisms and developing targeted therapies.

Industrial Applications

The compound is also utilized in industrial settings, particularly in petrochemical exploration and geochemical investigations.

  • Tracer in Exploration : Its favorable physicochemical properties make it suitable as a tracer in various industrial applications, including tracking chemical processes and assessing environmental impact.

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesUsed in Suzuki–Miyaura coupling reactions
Medicinal ChemistryPotential therapeutic agentInvestigated for activity against metabolic enzymes
Biochemical StudiesEnzyme interaction studiesCan act as an inhibitor/activator of specific enzymes
Industrial ApplicationsTracer for petrochemical explorationFavorable physicochemical properties for geochemical investigations

Case Study 1: Drug Development

A study explored the synthesis of analogs of this compound aimed at developing new statin drugs. The synthesized compounds were tested for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.

  • Results : Several analogs demonstrated significant inhibition compared to existing statins, indicating the potential of this compound class in treating hypercholesterolemia effectively .

Case Study 2: Enzyme Interaction

In another investigation, researchers utilized this compound to study its effects on cytochrome P450 enzymes.

  • Findings : The compound exhibited selective inhibition of specific P450 isoforms, suggesting its utility in drug metabolism studies and the development of safer pharmaceuticals by predicting drug interactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom can influence the compound’s binding affinity and specificity towards enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on two phenoxypropionic acid derivatives: 2-(2,4-dichlorophenoxy)propionic acid and 2-(4-chloro-2-methylphenoxy)propionic acid.

Structural and Functional Differences

Property 2-Cyclopropoxy-4-fluorobenzoic Acid 2-(2,4-Dichlorophenoxy)propionic Acid 2-(4-Chloro-2-methylphenoxy)propionic Acid
Core Structure Benzoic acid Propionic acid Propionic acid
Substituents Cyclopropoxy (C₃H₅O), F 2,4-Cl₂, OCH₂CH₂COOH 4-Cl, 2-CH₃, OCH₂CH₂COOH
Potential Applications Pharmaceuticals/Agrochemicals Herbicides/Industrial synthesis Herbicides/Industrial synthesis
Toxicity Data (Available) Not reported High toxicity (requires controls) Very toxic (reproductive/sensitizer hazards)

Hazard Profiles and Handling Requirements

  • This compound: No specific hazard data are provided. However, fluorine and cyclopropoxy groups may influence reactivity or metabolic pathways. Fluorinated aromatic compounds often exhibit increased stability but may pose bioaccumulation risks.
  • 2-(2,4-Dichlorophenoxy)propionic Acid: Classified as hazardous, requiring air sampling and medical monitoring for exposed workers. No specific antidotes exist; medical evaluations focus on symptom history .
  • 2-(4-Chloro-2-methylphenoxy)propionic Acid: Designated as "very toxic" with reproductive/sensitizer risks.

Exposure Control Strategies

Measure This compound (Inferred) 2-(2,4-Dichlorophenoxy)propionic Acid 2-(4-Chloro-2-methylphenoxy)propionic Acid
Ventilation Likely general/local exhaust General ventilation Local exhaust for single-exposure hazards
PPE Gloves, goggles (fluorine handling) Contaminated clothing protocols Full-body protection, eye wash stations
Medical Monitoring Unknown Symptom-based evaluations Specialized training for decontamination

Q & A

Q. How should researchers address contradictions between experimental spectroscopic data and computational modeling results?

  • Methodological Answer : Reconcile discrepancies by: (i) Re-examining solvent effects in DFT calculations (e.g., using COSMO-RS for solvation models). (ii) Validating NMR chemical shifts with ab initio methods (e.g., GIAO). (iii) Cross-checking crystallographic data (SHELXL-refined structures) against computed geometries .

Q. What strategies minimize by-product formation during cyclopropoxy group introduction?

  • Methodological Answer : Optimize reaction kinetics by: (i) Using phase-transfer catalysts (e.g., TBAB) to enhance cyclopropoxide nucleophilicity. (ii) Controlling stoichiometry (1:1.2 molar ratio of phenol to cyclopropyl bromide). (iii) Employing microwave-assisted synthesis to reduce reaction time and side reactions .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Molecular docking (e.g., AutoDock) evaluates interactions with enzymes or catalysts. DFT simulations (e.g., Gaussian) model transition states for cyclopropane ring-opening reactions. Compare predicted activation energies with experimental kinetic data .

Q. What methodologies assess the compound’s potential biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric substrates.
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in model cell lines.
  • In Silico Screening: Dock into protein active sites (e.g., COX-2 PDB: 5KIR) to predict binding affinities .

Q. How do stereochemical factors influence the compound’s physicochemical properties?

  • Methodological Answer : Chiral HPLC separates enantiomers (if present). Circular dichroism (CD) spectroscopy determines absolute configuration. Compare solubility and logP values of enantiomers to correlate stereochemistry with bioavailability .

Q. What advanced techniques characterize degradation products under oxidative stress?

  • Methodological Answer : Expose the compound to hydroxyl radicals (generated via Fenton’s reagent) and analyze products via:
  • LC-HRMS : Identify hydroxylated or ring-opened derivatives.
  • EPR Spectroscopy : Detect free radical intermediates using spin traps like DMPO. Reference fluorinated benzoic acid degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropoxy-4-fluorobenzoic acid
Reactant of Route 2
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